molecular formula C8H9ClO2 B157507 2-(4-Chlorophenoxy)ethanol CAS No. 1892-43-9

2-(4-Chlorophenoxy)ethanol

Cat. No.: B157507
CAS No.: 1892-43-9
M. Wt: 172.61 g/mol
InChI Key: GEGSSUSEWOHAFE-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)ethanol (CAS 1892-43-9; C₈H₉ClO₂; MW 172.61) is a halogenated phenoxyethanol derivative characterized by a hydroxyl ethyl group linked to a para-chlorinated phenyl ring via an ether bond . It is synthesized through nucleophilic substitution reactions involving 4-chlorophenol and ethylene oxide or via multi-step pathways involving hydrazide intermediates . This compound exhibits fungicidal and antimicrobial properties, making it relevant in agrochemical formulations and preservative systems . Its structure allows for diverse chemical modifications, enabling applications in drug discovery and materials science .

Preparation Methods

Williamson Ether Synthesis: A Conventional Approach

The Williamson ether synthesis remains the most widely documented method for preparing 2-(4-chlorophenoxy)ethanol. This two-step process involves the formation of an alkoxide intermediate followed by nucleophilic substitution.

Reaction Mechanism and Conditions

In the first step, 4-chlorophenol undergoes deprotonation using a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in anhydrous ethanol. The resulting phenoxide ion reacts with 2-chloroethanol in a nucleophilic substitution reaction (SN2) to yield the target compound .

Representative reaction conditions:

  • Molar ratio: 1:1.2 (4-chlorophenol to 2-chloroethanol)

  • Base: 1.5 equivalents of NaOH

  • Solvent: Ethanol (anhydrous)

  • Temperature: Reflux at 78°C

  • Reaction time: 6–8 hours

Yield Optimization Strategies

Studies indicate that yield improvements up to 82% can be achieved through:

  • Phase-transfer catalysis: Adding tetrabutylammonium bromide (TBAB) enhances reaction kinetics by facilitating ion-pair formation .

  • Solvent selection: Dimethylformamide (DMF) increases phenoxide solubility but requires strict anhydrous conditions.

  • Temperature control: Gradual heating prevents side reactions such as eliminatio

Ethylene Oxide Alkylation: Industrial-Scale Production

An alternative industrial method involves the direct reaction of 4-chlorophenol with ethylene oxide under controlled alkaline conditions. This single-step process offers scalability advantages for bulk synthesis.

Process Parameters

ParameterOptimal ValueEffect on Yield
Ethylene oxide pressure2–3 atm↑ 15–20%
Catalyst (KOH) loading0.5% w/wMinimizes hydrolysis
Temperature100–110°CBalances kinetics/stability
Reaction time4–5 hoursPrevents oligomerization

The exothermic nature of this reaction necessitates precise temperature control systems to prevent runaway side reactions. Industrial reactors typically employ jacketed vessels with ethylene glycol cooling .

Byproduct Management

Key challenges include the formation of:

  • Diethylene glycol derivatives: Controlled through stoichiometric excess of 4-chlorophenol (1:1.5 molar ratio)

  • Polymerized ethylene oxide: Mitigated by maintaining pH < 9.5

Novel Catalytic Approaches

Recent patent literature (CN102816051A) describes a modified Willgerodt-Kindler reaction pathway adapted for chlorophenoxy ethanol derivatives. While originally developed for 4-chlorophenylethanol, this method shows potential for structural analogs.

Three-Stage Synthesis Process

  • Thiomorpholine intermediate formation:
    4-Chloroacetophenone reacts with morpholine and sulfur at 127°C to form 1-(4-chlorophenyl)-2-morpholinylethanethione .

    Critical parameters:

    • Sulfur:morpholine ratio ≥ 1:3.5

    • Reflux under nitrogen atmosphere

  • Acid hydrolysis:
    The thiomorpholine intermediate undergoes alkaline hydrolysis (50% ethanol, KOH) followed by acidification to yield 4-chlorophenylacetic acid .

  • Borohydride reduction:
    Sodium borohydride in tetrahydrofuran (THF) reduces the carboxylic acid group to the primary alcohol, yielding this compound .

Advantages:

  • Avoids hazardous ethylene oxide handling

  • Enables chiral synthesis through asymmetric reduction

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Williamson synthesis75–8298–99.5ModerateMedium (solvent waste)
Ethylene oxide route85–9095–97HighHigh (gas emissions)
Catalytic reduction65–7099+LowLow (aqueous byproducts)

Purification and Characterization

Final product purification typically employs:

  • Fractional distillation: Effective for industrial batches (bp 135–136°C at 6 mmHg)

  • Recrystallization: Laboratory-scale purification using hexane/ethyl acetate mixtures

  • Chromatographic methods: HPLC with C18 columns for pharmaceutical-grade material

Key characterization data:

  • Refractive index: 1.5510 (neat, 20°C)

  • Melting point: 30°C (crystalline form)

  • FTIR signatures: 3375 cm⁻¹ (O-H stretch), 1248 cm⁻¹ (C-O-C asym), 1092 cm⁻¹ (C-Cl)

Chemical Reactions Analysis

Chlorophetanol undergoes various chemical reactions, including:

    Oxidation: Chlorophetanol can be oxidized to form 4-chlorophenoxyacetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 4-chlorophenoxyethanol using reducing agents like lithium aluminum hydride.

    Substitution: Chlorophetanol can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common reagents and conditions used in these reactions include strong acids or bases, elevated temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives of chlorophenoxy compounds, which have applications in different fields .

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis : 2-(4-Chlorophenoxy)ethanol serves as a crucial intermediate in synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals .
  • Reactivity Studies : The compound is studied for its reactivity in various chemical reactions, including oxidation and substitution reactions, which can lead to the formation of valuable derivatives.

Biology

  • Cellular Signaling : Research indicates that this compound may influence cellular processes by modulating signaling pathways. This has implications for understanding its role in cellular responses to environmental stressors or toxins.
  • Antifungal Activity : The compound has been noted for its antifungal properties, making it a candidate for further investigation in agricultural applications and disease control strategies .

Medicine

  • Therapeutic Potential : Investigations into the therapeutic effects of this compound are ongoing, particularly regarding its potential use as a precursor for drug development targeting various diseases .
  • Toxicological Studies : Given its structural similarities to other chlorophenoxy compounds, studies have been conducted to assess its toxicity and potential health risks associated with exposure, particularly in agricultural settings .

Case Study 1: Toxicological Assessment

A study examining the health impacts of chlorophenoxy compounds highlighted cases of poisoning related to herbicides containing similar structures. Symptoms included severe gastrointestinal distress and potential long-term health effects such as cancer risk among agricultural workers exposed to these chemicals over extended periods .

Case Study 2: Antifungal Efficacy

Research published on substituted pyridyl compounds demonstrated that derivatives of this compound exhibited significant antifungal activity against various pathogens. This suggests its potential application in developing new antifungal agents .

Mechanism of Action

The antifungal activity of chlorophetanol is primarily attributed to its ability to disrupt the cell membrane of fungi. The compound interacts with the lipid bilayer of the fungal cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The molecular targets and pathways involved in this process include the inhibition of ergosterol synthesis, a key component of fungal cell membranes .

Comparison with Similar Compounds

Structural and Functional Analogues

2-(2-Chloro-4-ethylphenoxy)ethanol (CAS not specified; C₁₀H₁₃ClO₂)

  • Structural Difference : Incorporates an ethyl group at the 4-position of the phenyl ring and a chlorine at the 2-position.
  • Properties: Demonstrated misclassification in quantitative structure-activity relationship (QSAR) models for mosquito repellency due to its branched alkyl chain, suggesting reduced bioactivity compared to 2-(4-chlorophenoxy)ethanol .
  • Synthesis: Typically derived from substituted phenol precursors via alkylation .

2-(4-Methoxyphenyl)ethanol (CAS 702-23-8; C₉H₁₂O₂; MW 152.19)

  • Structural Difference : Replaces chlorine with a methoxy (-OCH₃) group at the para position.
  • Properties: Enhanced solubility in polar solvents (logP ≈ 1.2) compared to this compound (logP ≈ 0.7) due to reduced halogen hydrophobicity .
  • Applications : Primarily used in fragrance formulations and as a precursor in organic synthesis .

Ethyl 2-(4-chlorophenoxy)acetate (CAS not specified; C₁₀H₁₁ClO₃)

  • Structural Difference: Ethyl ester of the acetic acid derivative of this compound.
  • Synthesis: Produced via KI-catalyzed reaction of 4-chlorophenol with ethyl chloroacetate under reflux .
  • Applications: Intermediate in synthesizing hydrazide derivatives (e.g., 2-(4-chlorophenoxy)acetohydrazide), which are precursors for triazole-based antimicrobial agents .

Antimicrobial Activity

  • This compound: Exhibits moderate activity against Staphylococcus aureus and Klebsiella pneumoniae (MIC ~25 µg/mL) .
  • 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole derivatives: Derived from this compound intermediates, these compounds show enhanced antibacterial activity (MIC <10 µg/mL) due to the oxadiazole-thiol moiety .
  • Chlorophetanol: A synonym for this compound, validated as a mosquito repellent in SAR models, outperforming ethyl-substituted analogues .

Fungicidal Activity

  • This compound: Used in seed-coating formulations for fungal control, with EC₅₀ values <50 ppm against Fusarium spp. .
  • Triazole-ethanol derivatives (e.g., 1-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-(1,2,4-triazol-1-yl)ethanol): Exhibit broader-spectrum fungicidal activity (EC₅₀ <10 ppm) due to synergistic effects between the chlorophenoxy and triazole groups .

Physicochemical Properties

Compound Molecular Formula Molecular Weight logP Solubility (Water) Key Applications
This compound C₈H₉ClO₂ 172.61 0.7 1.2 g/L Fungicide, repellent
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 152.19 1.2 3.5 g/L Fragrance, synthesis
Ethyl 2-(4-chlorophenoxy)acetate C₁₀H₁₁ClO₃ 214.64 2.1 Insoluble Antimicrobial precursor

Research Findings and Trends

  • QSAR Studies : Chlorine at the para position maximizes repellent activity, while alkylation (e.g., ethyl groups) disrupts target binding .
  • Crystallography: The crystal structure of 2-(4-chlorophenoxy)acetate salts reveals hydrogen-bonding networks that stabilize the molecule, influencing its solubility and reactivity .
  • Drug Development: Hybrid molecules combining chlorophenoxy and triazole moieties show promise as dual-action antifungal agents .

Biological Activity

2-(4-Chlorophenoxy)ethanol, a chlorinated phenoxy compound, is notable for its diverse biological activities, particularly in antimicrobial and pharmacological applications. This article reviews the compound's biological activity, synthesizing findings from various research studies and case reports.

Chemical Structure and Properties

This compound is characterized by its ether functional group and a chlorine substituent on the aromatic ring. Its chemical structure can be represented as follows:

C8H9ClO\text{C}_8\text{H}_9\text{ClO}

This structure contributes to its solubility and interaction with biological systems, influencing its activity against various microbial strains.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Bacillus subtilis
  • Proteus vulgaris

The results indicated that this compound displayed varying degrees of inhibition against these pathogens, suggesting potential applications in disinfectants and preservatives .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Bacillus subtilis64 µg/mL
Proteus vulgaris32 µg/mL

The antimicrobial efficacy of this compound is attributed to its ability to disrupt microbial cell membranes and inhibit metabolic processes. It has been shown to interfere with the synthesis of essential cellular components, leading to cell death. This mechanism is similar to other phenolic compounds known for their antimicrobial properties .

Case Studies and Applications

  • Cosmetic Formulations : In cosmetic applications, this compound is utilized as a preservative due to its effective antimicrobial action. A case study highlighted its use in skin care products, where it helped maintain product integrity by preventing microbial contamination .
  • Pharmaceuticals : The compound has also been investigated for its potential as an active pharmaceutical ingredient (API). Research indicates that it may enhance the efficacy of certain drugs by acting on specific receptors involved in inflammatory responses .
  • Agricultural Use : Preliminary studies suggest that this compound may have herbicidal properties, although further research is needed to establish its effectiveness and safety in agricultural applications .

Toxicological Profile

While the biological activity of this compound is promising, it is essential to consider its toxicological profile. Studies have indicated potential cytotoxic effects at higher concentrations, necessitating careful evaluation of dosage in practical applications. The compound's safety margin must be established through rigorous testing to mitigate any adverse effects on human health and the environment .

Q & A

Basic Research Questions

Q. What are the optimal synthesis methods for 2-(4-Chlorophenoxy)ethanol, and how can purity be ensured?

  • Methodology : The compound is commonly synthesized via nucleophilic substitution. For example, refluxing 4-hydroxyacetophenone with 4-chlorobenzyl chloride in ethanol using anhydrous K₂CO₃ as a catalyst yields derivatives, followed by recrystallization in ethanol for purification . Alternative routes involve reacting 2-(4-chlorophenoxy)acetic acid with ethanol under acidic conditions . Purity can be assessed via GC-MS, melting point analysis, and comparison with spectral data from NIST Chemistry WebBook (m/z 172.609) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology : Use NMR (¹H/¹³C) to confirm the phenolic ether and hydroxyl groups. Mass spectrometry (MS) with fragmentation patterns (e.g., m/z 172.6 for [M]⁺) and IR spectroscopy (C-O-C stretch at ~1250 cm⁻¹) are critical . X-ray crystallography, employing SHELXL for refinement, resolves crystal packing and hydrogen-bonding networks .

Q. What safety precautions are necessary when handling this compound?

  • Methodology : Adopt standard protocols for harmful substances (Risk Phrases: R21/22). Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Waste disposal should follow EPA guidelines. MSDS data indicate ethanol recrystallization reduces hazardous byproducts .

Advanced Research Questions

Q. How can structural discrepancies in synthesized this compound derivatives be resolved?

  • Methodology : Contradictions in reaction yields (e.g., 95% vs. lower yields) may arise from solvent polarity or catalyst efficiency. Systematic optimization (e.g., varying K₂CO₃ equivalents or ethanol/water ratios) is advised. Cross-validate results using HPLC and single-crystal X-ray diffraction to confirm stereochemistry .

Q. What are the biological activities of this compound derivatives, and how can SAR studies be designed?

  • Methodology : Derivatives like ISRIB (a PERK inhibitor) show potential in antiviral research. SAR studies should modify the hydroxyl group (e.g., esterification) or phenoxy substituents (e.g., halogen substitution). Assay antibacterial activity via MIC testing against Gram-positive/negative strains .

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

  • Methodology : DFT calculations (e.g., Gaussian) predict electrophilic sites for functionalization. Molecular docking (AutoDock Vina) assesses binding affinity to targets like fungal enzymes. Validate with experimental kinetics (e.g., hydrolysis rates in acidic/basic conditions) .

Q. What environmental impacts are associated with this compound, and how can biodegradation pathways be studied?

  • Methodology : Assess ecotoxicity via Daphnia magna LC₅₀ assays. Use LC-MS/MS to track degradation intermediates in soil/water. Explore microbial consortia (e.g., Pseudomonas spp.) for bioremediation potential. Green chemistry alternatives, such as biocatalytic synthesis, reduce waste .

Properties

IUPAC Name

2-(4-chlorophenoxy)ethanol
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InChI

InChI=1S/C8H9ClO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GEGSSUSEWOHAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1OCCO)Cl
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9ClO2
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Related CAS

38797-58-9
Record name Poly(oxy-1,2-ethanediyl), α-(4-chlorophenyl)-ω-hydroxy-
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DSSTOX Substance ID

DTXSID1062047
Record name Ethanol, 2-(4-chlorophenoxy)-
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Molecular Weight

172.61 g/mol
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CAS No.

1892-43-9
Record name 2-(4-Chlorophenoxy)ethanol
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Record name Chlorophetanol
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Record name Ethanol, 2-(4-chlorophenoxy)-
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Record name 2-(4-CHLOROPHENOXY)ETHANOL
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Synthesis routes and methods I

Procedure details

To a flask under a nitrogen atmosphere was added 6.1 g. of lithium aluminum hydride in 60 ml. of dry THF at -4° C. The resulting slurry was stirred and 20.0 g. (0.102 mole) of 4-chlorophenoxyacetic acid in 100 ml. of dry THF was added dropwise. The reaction was stirred overnight and was quenched by cautiously adding saturated aqueous sodium sulfate solution followed by ethyl acetate. The solid was removed by filtration and the aqueous phase was extracted twice with 50 ml. portions of ethyl acetate. The combined ethyl acetate solutions were washed with aqueous saturated sodium chloride solution (brine) and then dried using magnesium sulfate. Removal of the solvent resulted in 17.6 g. (94% yield) of 2-(4-chlorophenoxy)ethanol being isolated as a yellow oil.
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Synthesis routes and methods II

Procedure details

A stirred mixture of dry THF (20 ml) and 1.0 M lithiumaluminiumhydride (9.0 ml, 9.0 mmol) was placed under an atmosphere of nitrogen. A solution of 4-chlorophenoxyacetic acid (1.9 g, 10 mmol) in dry THF (10 ml) is slowly added dropwise. When addition was complete the reaction mixture was stirred for 30 min and then heated at reflux temperature for 10 min. The cooled reaction mixture was quenched with small amounts of water and 4 N NaOH and ethyl acetate was added. The mixture was dried (MgSO4) and then concentrated. The residue was re-evaporated with DCM to give crude 2-(4-chlorophenoxy)ethanol as an oil.
Quantity
1.9 g
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10 mL
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9 mL
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20 mL
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Synthesis routes and methods III

Procedure details

A mixture of 4-chlorophenol (5.61 g, 43.65 mmol), 2-bromoethanol (6.0 g, 48.0 mmol), sodium hydroxide (2.62 g, 65.47 mmol), and water (18 mL) was added to a 50 mL RBF with a magnetic stirring bar. The flask was fitted with a condenser, and warmed in an oil bath at 80° C. The solution was heated for 19 hours. Progress of the reaction was monitored by analytical HPLC with UV detection. The reaction mixture was partitioned using ethyl acetate (100 mL) and water (50 mL). The aqueous layer was extracted once more with ethyl acetate (40 mL). The combined organic layer was washed with 1N NaOH (6×40 mL) and saturated aqueous NaCl (40 mL), dried (Na2SO4), filtered, and concentrated. The crude mixture was purified by silica gel column chromatography using 30-100% ethyl acetate in hexanes to afford the title compound as a clear oil (5.67 g, 75% yield).
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5.61 g
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6 g
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2.62 g
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18 mL
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75%

Synthesis routes and methods IV

Procedure details

A mixture of 4-chlorophenol (28.3 g, 0.22 mol), ethylene carbonate (19.4 g, 0.22 mol) and tetraethylammonium iodide (10 g, 3.6 mmol) was heated at 160° C. for 3 hours and then cooled to room temperature. Chloroform (500 ml) was added and the resultant solution was washed with water and then dried over anhydrous sodium sulphate. Evaporation of the solvent gave 2-(4-chlorophenoxy)ethanol (40.0 g) which was dissolved in ether (400 ml) containing triethylamine (20 g, 0.2 mol). A solution of 4-chlorophenylsulphonyl chloride (42.0 g, 0.2 mol) in ether (150 ml) was added dropwise and the resultant mixture was refluxed for 40 hours and then cooled. The precipitate was filtered off and washed well with dichloromethane. The combined filtrate and washings were dried over anhydrous sodium sulphate. After removal of the solvent by evaporation, the residue was recrystallised from ethyl acetate to give 2-(4-chlorophenoxy)-1-(4-chlorophenylsulphonyl)ethane as a white solid (34.6 g, m.pt. 108° C.
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28.3 g
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19.4 g
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10 g
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500 mL
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-(4-Chlorophenoxy)ethanol
2-(4-Chlorophenoxy)ethanol
2-(4-Chlorophenoxy)ethanol
2-(4-Chlorophenoxy)ethanol
2-(4-Chlorophenoxy)ethanol
2-(4-Chlorophenoxy)ethanol

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